L-Threonine-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C4H9NO3 |

|---|---|

Molekulargewicht |

121.13 g/mol |

IUPAC-Name |

(2S,3R)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i2D,3D |

InChI-Schlüssel |

AYFVYJQAPQTCCC-JZFQEKCDSA-N |

Isomerische SMILES |

[2H][C@@](C)([C@@]([2H])(C(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of L-Threonine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to L-Threonine-d2. This deuterated isotopologue of the essential amino acid L-Threonine is a critical tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Molecular Structure and Properties

This compound is a synthetically modified version of L-Threonine where two hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D). The deuteration specifically occurs at the α-carbon (C2) and β-carbon (C3) positions.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₇D₂NO₃ | [1] |

| IUPAC Name | L-threonine-2,3-d₂ | [1] |

| CAS Number | 1202936-45-5 | [1] |

| Molecular Weight | 121.1 g/mol | [1] |

| SMILES Notation | C--INVALID-LINK--([2H])--INVALID-LINK--([2H])C(O)=O | [1] |

| Synonyms | (S)-Threonine-d₂, L-Threonine-2,3-d₂ | [1] |

| Purity | ≥99% deuterated forms (d₁-d₂) | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | -20°C | [1] |

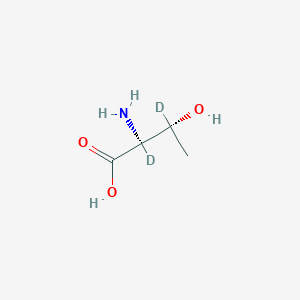

The stereochemistry of this compound remains the same as its non-deuterated counterpart, L-Threonine, which is (2S, 3R). The introduction of deuterium atoms does not alter the chemical reactivity in most biological systems but provides a distinct mass signature, which is invaluable for analytical purposes.

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

Synthesis of this compound

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general methodology for the deuteration of amino acids can be outlined based on established chemical principles. One common approach involves the use of a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst.

Exemplary Protocol for Deuteration of L-Threonine:

-

Starting Material: High-purity L-Threonine.

-

Solvent: Deuterium oxide (D₂O, 99.9 atom % D).

-

Catalyst: A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C) or a specific enzyme known to facilitate hydrogen-deuterium exchange at the α and β positions of amino acids.

-

Reaction Conditions:

-

The L-Threonine is dissolved in D₂O.

-

The catalyst is added to the solution.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a defined period to facilitate the H-D exchange. The temperature and reaction time are critical parameters that need to be optimized for maximal deuteration and minimal side-product formation.

-

-

Purification:

-

Upon completion, the catalyst is removed by filtration.

-

The D₂O is removed under reduced pressure.

-

The resulting solid is re-dissolved in a minimal amount of hot D₂O and allowed to recrystallize to remove any remaining non-deuterated or partially deuterated species.

-

The purified this compound crystals are collected by filtration and dried under vacuum.

-

-

Analysis: The final product is analyzed by mass spectrometry to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the positions and extent of deuteration.

Analytical Characterization

The primary methods for characterizing this compound are Mass Spectrometry and NMR Spectroscopy.

2.2.1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound and to quantify its isotopic purity.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is used.

-

Ionization: Electrospray ionization (ESI) is a common method for amino acid analysis.

-

Data Acquisition: Mass spectra are acquired in positive ion mode.

-

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 122.1. The non-deuterated L-Threonine would appear at m/z 120.1. The relative intensities of these peaks can be used to determine the isotopic enrichment.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the positions of deuterium incorporation.

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected Results: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the α-carbon and β-carbon will be significantly reduced or absent compared to the spectrum of non-deuterated L-Threonine. The remaining signals for the methyl and amine protons can be used for structural confirmation.

-

Signaling and Experimental Workflow Diagrams

The primary utility of this compound is as an internal standard in quantitative mass spectrometry workflows, particularly for metabolomics and pharmacokinetic studies.

Caption: Workflow for quantifying L-Threonine using this compound.

In this workflow, a known amount of this compound is spiked into a biological sample. Both the analyte (L-Threonine) and the internal standard (this compound) are then extracted and analyzed by LC-MS/MS. The ratio of the signal from L-Threonine to that of this compound is used to accurately quantify the amount of L-Threonine in the original sample, correcting for any sample loss during preparation or variations in instrument response.

References

An In-depth Technical Guide to L-Threonine-d2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of L-Threonine-d2, a deuterated isotopologue of the essential amino acid L-Threonine. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Core Chemical Properties

This compound is a synthetically modified version of L-Threonine where two hydrogen atoms at the 2 and 3 positions have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2][3] This isotopic substitution results in a slightly higher molecular weight compared to its natural counterpart, which allows for its distinct identification in mass spectrometry-based analyses.[] Deuterated compounds like this compound are chemically similar to their non-deuterated analogs, retaining their biological activity and function, making them excellent tracers for metabolic studies.[5][6]

The table below summarizes the key chemical properties of this compound, with a comparison to unlabeled L-Threonine for reference.

| Property | This compound | L-Threonine (unlabeled) |

| Synonyms | (S)-Threonine-d2, L-threonine-2,3-d2 | (2S,3R)-2-Amino-3-hydroxybutanoic acid |

| CAS Number | 1202936-45-5[1][7] | 72-19-5[7][8] |

| Molecular Formula | C₄H₇D₂NO₃[1][7] | C₄H₉NO₃[8][9] |

| Molecular Weight | ~121.13 g/mol [1] | ~119.12 g/mol [8][9] |

| Appearance | Solid, white crystals or crystalline powder.[1][8] | Colorless or white crystals.[8][10] |

| Melting Point | Not explicitly available for d2; decomposes. | ~256 °C (decomposes)[8][10][11] |

| Solubility | Soluble in PBS (pH 7.2) at 2 mg/mL.[1] | Soluble in water (97 g/L at 25°C), insoluble in ethanol, ether, and chloroform.[10] |

| Purity | ≥99% deuterated forms (d1-d2).[1] | N/A |

Stability and Storage

The stability of isotopically labeled compounds is a critical factor for their use as internal standards and in experimental studies.

Storage and Shelf Life: this compound is a stable compound with a shelf life of at least four years when stored under appropriate conditions.[1] The recommended storage temperature is -20°C.[1][7] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

Factors Influencing Stability: Several environmental factors can influence the stability of deuterated compounds, including this compound:

-

Temperature: Elevated temperatures can accelerate chemical degradation.[12]

-

pH: Acidic or basic conditions can potentially catalyze hydrolysis and hydrogen/deuterium (H/D) back-exchange.[12]

-

Light: Exposure to UV or sunlight may induce photolytic degradation.[12]

-

Moisture: High humidity can lead to hydrolysis and H/D back-exchange.[12]

Degradation Pathways: The primary degradation pathways for L-Threonine involve enzymatic catabolism. One major pathway is initiated by the enzyme L-threonine 3-dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate.[13] This intermediate can then be converted to glycine (B1666218) and acetyl-CoA or undergo spontaneous decarboxylation to form aminoacetone.[13][14] Another pathway involves L-threonine aldolase, which cleaves L-threonine into glycine and acetaldehyde.[15]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label on this compound under specific experimental conditions (e.g., in a particular buffer or biological matrix).

Methodology:

-

Sample Preparation:

-

Incubation:

-

Sample Quenching and Extraction:

-

Analysis:

-

Analyze the samples using LC-MS.

-

Monitor the mass isotopologue distribution of this compound over time. A shift towards lower masses would indicate H/D back-exchange.[12]

-

-

Data Interpretation:

-

Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[12]

-

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[12]

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a specified temperature.[12]

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate.[12]

-

Thermal Degradation: Store solid this compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[12]

-

-

Time Points: Collect samples at various time points throughout the incubation period.

-

Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.

-

Data Interpretation: Characterize the degradation products to elucidate the degradation pathways under different stress conditions.

Visualizations

L-Threonine Catabolism Pathway

This compound is an effective tracer for studying the metabolic fate of L-Threonine. The following diagram illustrates the primary catabolic pathways of L-Threonine.

Caption: Catabolic pathways of L-Threonine.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability assessment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Threonine [webbook.nist.gov]

- 10. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 72-19-5 CAS MSDS (L-Threonine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Abundance of Deuterated Threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterated threonine, detailing the analytical methodologies used for its determination and the biochemical pathways that influence its isotopic distribution. This document is intended to serve as a resource for researchers in metabolomics, proteomics, and drug development who require a deep understanding of the natural isotopic composition of amino acids.

Introduction to Natural Isotopic Abundance

In nature, elements exist as a mixture of stable isotopes. For hydrogen, the two stable isotopes are protium (B1232500) (¹H) and deuterium (B1214612) (²H or D). Deuterium is a naturally occurring, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron.[1] Its natural abundance is approximately 0.0156% on Earth.[1] This low but significant prevalence means that all hydrogen-containing organic molecules, including amino acids like threonine, will have a certain proportion of molecules that incorporate deuterium at one or more positions.

The precise measurement of the natural abundance of deuterated isotopologues is critical for various scientific disciplines. In drug development, understanding the baseline isotopic distribution is essential for studies involving deuterated drugs, where the kinetic isotope effect is leveraged to improve pharmacokinetic profiles.[2] In metabolic research, variations in natural isotopic abundances can provide insights into metabolic pathways and fluxes.[]

This guide focuses specifically on threonine, an essential amino acid with the chemical formula C₄H₉NO₃.[4] Its structure includes several hydrogen atoms at non-exchangeable positions, each of which can be substituted by a deuterium atom.

Quantitative Data on Natural Isotope Abundance

The overall abundance of deuterated threonine is a function of the natural abundance of the stable isotopes of all its constituent elements. The following table summarizes the natural abundances of the stable isotopes relevant to threonine.

Table 1: Natural Abundance of Stable Isotopes in Threonine

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H (D) | 2.014102 | 0.015 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Data sourced from various public scientific databases.

The presence of these heavier isotopes gives rise to a distribution of molecular masses for threonine, known as its isotopologue distribution. In mass spectrometry, in addition to the monoisotopic peak (M₀), which contains only the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O), there are heavier isotopologue peaks (M+1, M+2, etc.).[5][6]

Deuterium contributes to the M+1 peak. The theoretical relative abundance of threonine isotopologues can be calculated based on the natural abundances of the constituent isotopes.

Table 2: Theoretical Isotopologue Distribution for Threonine (C₄H₉NO₃)

| Isotopologue | Relative Abundance (%) | Major Contributing Isotopes |

| M₀ | 100 | ¹²C₄¹H₉¹⁴N¹⁶O₃ |

| M+1 | 4.98 | ¹³C, ¹⁵N, ²H, ¹⁷O |

| M+2 | 0.15 | ¹³C₂, ¹⁸O, ¹³C¹⁵N, etc. |

| M+3 | ~0.003 | Combinations of heavier isotopes |

Calculated based on the natural abundances in Table 1.

It is important to note that these are theoretical values. The actual measured abundances can vary slightly due to isotopic fractionation during biological processes.

Experimental Protocols for Determining Natural Abundance

The determination of the natural abundance of deuterated threonine requires highly sensitive and precise analytical techniques. The primary methods employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique for high-precision isotope ratio measurements of specific compounds in a complex mixture.

Methodology:

-

Sample Preparation and Hydrolysis: Protein samples are first hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6N HCl at 110°C for 20-24 hours under anoxic conditions.[7]

-

Derivatization: Amino acids are volatile and must be derivatized before GC analysis. A common derivatization for amino acids is the formation of N-pivaloyl-i-propyl esters.[8]

-

Gas Chromatography (GC) Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their volatility and interaction with the GC column.

-

Combustion: As the separated compounds elute from the GC, they are passed through a combustion furnace, which converts the organic molecules into simple gases (e.g., CO₂, N₂, H₂O, H₂).

-

Isotope Ratio Mass Spectrometry (IRMS): The resulting gases are introduced into the IRMS, which measures the isotopic ratios (e.g., ²H/¹H) with very high precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another widely used technique for the analysis of amino acid isotopologues, offering high sensitivity and the ability to analyze underivatized amino acids.[9]

Methodology:

-

Sample Preparation: Similar to GC-IRMS, samples containing threonine are typically hydrolyzed if it is part of a protein.

-

Liquid Chromatography (LC) Separation: The amino acid mixture is separated using a liquid chromatograph, often with a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

-

Electrospray Ionization (ESI): The eluting amino acids are ionized, typically using ESI, to generate protonated molecular ions [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates the threonine isotopologue cluster. By precisely measuring the intensities of the M₀, M+1, M+2, etc. peaks, the isotopologue distribution can be determined.[5][6] High-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) analyzers are often used.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide position-specific isotopic information.[10] While less sensitive than mass spectrometry for overall abundance measurements, it is unique in its ability to distinguish between deuteration at different positions within the molecule.

Methodology:

-

Sample Preparation: A highly purified and concentrated sample of threonine is required. The sample is dissolved in a suitable deuterated solvent.

-

¹H NMR Acquisition: A high-field NMR spectrometer is used to acquire a high-resolution proton (¹H) NMR spectrum. The signal-to-noise ratio must be very high to detect the low-abundance signals from deuterated molecules.

-

Data Analysis: The presence of deuterium at a specific position will lead to the disappearance or splitting of the corresponding ¹H signal. By comparing the integrals of the signals from the deuterated and non-deuterated species, the position-specific abundance can be determined.

Threonine Biosynthesis and Deuterium Incorporation

Threonine is an essential amino acid for humans and must be obtained from the diet.[4] In microorganisms and plants, it is synthesized from aspartic acid.[4][11] The biosynthetic pathway involves several enzymatic steps, during which hydrogen atoms from the cellular environment (water and other substrates) are incorporated into the threonine molecule.

The natural deuterium present in cellular water and metabolic precursors will be incorporated into the threonine molecule during its biosynthesis. The distribution of deuterium within the molecule will depend on the specific enzymatic reactions and any kinetic isotope effects associated with them.

Below is a diagram illustrating the biosynthesis pathway of threonine from aspartate.

Experimental Workflow for Natural Abundance Determination

The following diagram outlines a general workflow for the determination of the natural abundance of deuterated threonine from a biological sample.

Conclusion

The natural abundance of deuterated threonine is a fundamental property that has significant implications for various fields of scientific research. While the overall abundance of deuterium is low, its presence can be precisely quantified using advanced analytical techniques such as GC-C-IRMS, LC-MS/MS, and NMR spectroscopy. Understanding the baseline isotopic composition of threonine is crucial for the accurate interpretation of stable isotope tracer studies and for the development of deuterated pharmaceuticals. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with threonine and other amino acids.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 4. Threonine - Wikipedia [en.wikipedia.org]

- 5. Isotopologue distributions of peptide product ions by tandem mass spectrometry: quantitation of low levels of deuterium incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alexandraatleephillips.com [alexandraatleephillips.com]

- 8. Measurement of 15N/14N isotopic composition in individual plasma free amino acids of human adults at natural abundance by gas chromatography-combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

The Biological Role of L-Threonine in Metabolic Pathways: A Technical Guide for Researchers

Executive Summary: L-Threonine is an indispensable, polar amino acid, crucial for a myriad of physiological functions in humans and other mammals.[1] As it cannot be synthesized de novo by the human body, it must be acquired through dietary intake.[1][2] L-Threonine is not only a fundamental building block for protein synthesis, including critical structural proteins like collagen and elastin, but also a key player in immune function and gut health.[][4] Its metabolic significance extends to its role as a precursor for other amino acids, such as glycine (B1666218) and serine, and its participation in one-carbon metabolism.[2] Recent research has further illuminated its function as a signaling molecule, capable of influencing cell proliferation and survival through major signaling cascades like PI3K/Akt and mTOR.[5] This guide provides an in-depth exploration of the metabolic pathways involving L-Threonine, presents quantitative data, details relevant experimental protocols, and visualizes key processes to support researchers, scientists, and drug development professionals.

L-Threonine Metabolic Pathways

The metabolism of L-Threonine is a complex network of anabolic and catabolic reactions that are critical for cellular homeostasis. These pathways vary significantly across different organisms.

Catabolism of L-Threonine

In mammals, L-Threonine is primarily degraded through three distinct pathways, with differing physiological importance depending on the species.[6][7]

-

Threonine Dehydratase (STDH) Pathway: This is the principal catabolic route in humans.[8][9] The enzyme L-serine/threonine dehydratase catalyzes the deamination of L-Threonine to produce α-ketobutyrate (also known as 2-oxobutanoate) and ammonia.[2][6][10] α-ketobutyrate is subsequently converted into propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2]

-

Threonine Dehydrogenase (TDH) Pathway: L-Threonine is oxidized by the mitochondrial enzyme L-threonine 3-dehydrogenase to 2-amino-3-ketobutyrate.[2][10] This intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA .[2][10] While this pathway is a major route of threonine degradation in animals like pigs and rats, it is considered a minor pathway in adult humans, accounting for only 7-11% of total threonine catabolism.[11][12] This is largely because the human TDH gene is considered an expressed pseudogene with limited catalytic activity.[8][13]

-

Threonine Aldolase (B8822740) (TA) Pathway: This pathway involves the cleavage of L-Threonine by the enzyme threonine aldolase to yield glycine and acetaldehyde .[14] Similar to the TDH gene, the human gene for threonine aldolase is believed to be a non-functional pseudogene, rendering this pathway inactive in humans.[15]

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Threonine | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | Threonine catabolism [reactome.org]

- 9. Threonine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alexruaux.com [alexruaux.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Threonine aldolase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to L-Threonine-d2: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Threonine-d2, a deuterated stable isotope of the essential amino acid L-threonine (B559522). This document details its physicochemical properties, its critical role as an internal standard in quantitative analysis, and its application in metabolic and signaling pathway research.

Core Physicochemical Data

This compound is a valuable tool in metabolic research and quantitative proteomics due to its distinct mass shift compared to its endogenous counterpart, L-Threonine. This key characteristic allows for precise differentiation and quantification in complex biological matrices.

| Property | Value | Reference |

| CAS Number | 1202936-45-5 | [1] |

| Molecular Formula | C₄H₇D₂NO₃ | [1] |

| Synonyms | L-Threonine-2,3-d2, (2S,3R)-2-Amino-3-hydroxybutanoic-2,3-d2 acid | [1] |

Quantitative Applications: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of L-threonine in various biological samples.[2] This technique is the gold standard for quantitative analysis due to its high precision and accuracy, which corrects for sample loss during preparation and variations in instrument response.[3]

Experimental Protocol: Quantification of L-Threonine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of L-threonine in a plasma sample using this compound as an internal standard.

1. Sample Preparation:

-

To a 100 µL plasma sample, add a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is typically achieved using a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte and internal standard.

-

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

L-Threonine: Precursor ion (Q1) m/z 120.1 → Product ion (Q3) m/z 74.1

-

This compound: Precursor ion (Q1) m/z 122.1 → Product ion (Q3) m/z 76.1

-

-

3. Data Analysis:

-

The concentration of L-threonine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-threonine and a fixed concentration of this compound.

Caption: Experimental workflow for quantifying L-threonine.

L-Threonine in Cellular Signaling and Metabolism

L-threonine is not only a fundamental building block of proteins but also a key player in various metabolic and signaling pathways.[4] Understanding these pathways is crucial for drug development and disease research. This compound can be used as a tracer in metabolic flux analysis to elucidate the dynamics of these pathways.[1]

Key Metabolic Pathways

L-threonine is involved in several key metabolic routes:

-

Protein Synthesis: As an essential amino acid, its primary role is in the synthesis of proteins.

-

Glycine (B1666218) and Acetyl-CoA Production: L-threonine can be catabolized to glycine and acetyl-CoA, which are crucial for various metabolic processes, including the citric acid cycle.[4]

-

Mucin Synthesis: It is a critical component of mucins, which are essential for gut health and integrity.[4]

Signaling Pathways

Recent research has highlighted the role of L-threonine as a signaling molecule, particularly in regulating cell growth and proliferation through the following pathways:

-

PI3K/Akt Pathway: L-threonine can activate the PI3K/Akt signaling pathway, which is central to cell survival and growth.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be influenced by L-threonine levels.[5]

-

mTORC1 Pathway: L-threonine is a known activator of the mTORC1 signaling pathway, a master regulator of cell growth and metabolism.[6]

Caption: L-Threonine's role in key signaling pathways.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and metabolic research. Its application as an internal standard ensures the highest level of accuracy in quantitative studies, while its use as a metabolic tracer provides invaluable insights into the complex roles of L-threonine in cellular physiology and pathology. The methodologies and pathways described in this guide offer a solid foundation for the effective utilization of this compound in advancing scientific discovery.

References

- 1. Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of L-Threonine-d2 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Threonine (B559522), which serves as a close proxy for L-Threonine-d2, in common laboratory solvents. Due to the isotopic substitution of deuterium (B1214612) for hydrogen not significantly altering the physicochemical properties that govern solubility, the data presented for L-Threonine is considered a reliable reference for its deuterated counterpart. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of L-Threonine has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/kg) | Reference |

| Water | 25 | 97.0 mg/mL | 0.8220 | [1][2] |

| Water | 25 | 50 mg/mL | - | [2] |

| Ethanol (B145695) | - | Practically insoluble | - | [1] |

| Acetic Acid | 30-55 | Higher than in other organic solvents | - | [3] |

| Methanol (B129727) | - | Low | - | [3] |

| Acetone (B3395972) | - | Low | - | [3] |

| Ethylene Glycol | 25 | - | 0.3101 | [4] |

| N,N-Dimethylformamide (DMF) | 25 | - | 0.1337 | [4] |

| Dimethylsulfoxide (DMSO) | 25 | - | 0.1107 | [4] |

| Acetonitrile (ACN) | 25 | - | 0.1188 | [4] |

Note: The solubility of L-Threonine in ethanol is reported as "practically insoluble" or very low. Quantitative values for methanol and acetone were not specified but noted to be low.[1][3]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of amino acids like L-Threonine. The choice of method often depends on the solvent, the expected solubility range, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5]

Principle: This method involves preparing a saturated solution of the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Protocol:

-

Sample Preparation: An excess amount of L-Threonine is added to a known volume or mass of the desired solvent in a sealed container (e.g., a vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Sample Withdrawal: A known aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe or pipette.

-

Solvent Evaporation: The solvent from the aliquot is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: The mass of the remaining dry solute is determined using an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Spectrophotometric Method (Ninhydrin Assay)

For amino acids with low solubility, a spectrophotometric method using ninhydrin (B49086) can be employed for more sensitive quantification.[6]

Principle: Ninhydrin reacts with the primary amine group of amino acids to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified by measuring its absorbance at a specific wavelength (typically around 570 nm). The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of the amino acid.

Detailed Protocol:

-

Preparation of Saturated Solution: A saturated solution of L-Threonine is prepared and equilibrated as described in the gravimetric method.

-

Serial Dilution: The clear supernatant is carefully withdrawn and serially diluted with the appropriate solvent to bring the concentration within the linear range of the ninhydrin assay.

-

Standard Curve Preparation: A series of standard solutions of L-Threonine with known concentrations are prepared.

-

Ninhydrin Reaction: A specific volume of the ninhydrin reagent is added to both the diluted samples and the standard solutions. The mixtures are then heated in a water bath for a set time (e.g., 15-20 minutes) to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, the absorbance of each solution is measured using a spectrophotometer at the appropriate wavelength.

-

Concentration Determination: The concentration of L-Threonine in the diluted samples is determined from the standard curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a highly sensitive and specific method for determining the concentration of solutes, making it particularly useful for compounds with very low solubility or for analyzing mixtures.[6]

Principle: UPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing the peak area or height from the chromatogram to that of a standard of known concentration.

Detailed Protocol:

-

Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.

-

Sample Preparation: The supernatant is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter. The filtrate may require dilution with the mobile phase.

-

Standard Preparation: A series of standard solutions of L-Threonine are prepared and filtered in the same manner as the samples.

-

Chromatographic Analysis: The prepared samples and standards are injected into the UPLC system. A suitable column and mobile phase are used to achieve good separation and peak shape for L-Threonine. Detection is typically performed using a UV or mass spectrometry detector.

-

Quantification: A calibration curve is constructed by plotting the peak area/height of the standards against their concentrations. The concentration of L-Threonine in the sample is then determined from this curve.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction to L-Threonine and Its Deuterated Analog

An In-depth Technical Guide on the Physical Characteristics of L-Threonine-d2 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the essential amino acid L-Threonine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic tracing, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry.

L-Threonine is an essential α-amino acid that plays a critical role in protein synthesis, metabolism, and immune function.[1] Its structure contains two chiral centers, with the L-isomer being the biologically active form.[2] The deuteration of molecules, such as L-Threonine, involves the substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher mass. This mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool in various research applications.[3]

Physical and Chemical Properties

The physical properties of this compound powder are crucial for its handling, storage, and application in experimental settings. A comparison with non-deuterated L-Threonine is provided below.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and L-Threonine.

Table 1: General and Physical Properties

| Property | This compound | L-Threonine |

| Appearance | A solid. | White crystalline powder.[1][2][4] |

| Molecular Formula | C₄H₇D₂NO₃[5][6] | C₄H₉NO₃[1][2] |

| Molecular Weight | 121.13 g/mol [6] | 119.12 g/mol [2][7] |

| Melting Point | Not available | 256 °C (decomposes)[1][8] |

| Purity | ≥99% deuterated forms (d1-d2)[5] | Typically ≥98.5%[2][7] |

| Storage | -20°C[5] | Room Temperature[1] |

Table 2: Solubility Data

| Solvent | This compound | L-Threonine |

| Water | 50 mg/mL (requires sonication)[3] | 97.0 mg/mL at 25°C[9] |

| PBS (pH 7.2) | 2 mg/mL | Soluble |

| Ethanol | Not available | Insoluble[9] |

| Ethyl Ether | Not available | Insoluble[9] |

| Chloroform | Not available | Insoluble[9] |

Experimental Protocols

This section details the methodologies for the deuteration of amino acids and the analysis of their physical properties.

Protocol for Direct Deuteration of Amino Acids

A common method for the deuteration of amino acids is through a platinum-catalyzed hydrogen-deuterium exchange reaction.[10][11]

Objective: To achieve selective and stable incorporation of deuterium into L-Threonine.

Materials:

-

L-Threonine

-

Deuterium oxide (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

Reaction vessel suitable for high temperature and pressure

Procedure:

-

A mixture of L-Threonine, D₂O, and the Pt/C catalyst is prepared in the reaction vessel.

-

The reaction is carried out under elevated temperature and pressure. Reaction conditions (temperature, pressure, and reaction time) are optimized to control the level of deuteration.

-

Upon completion, the catalyst is filtered off, and the deuterated L-Threonine is isolated from the reaction mixture.

-

Purification is typically achieved by recrystallization.[12]

Characterization of Deuterated L-Threonine

3.2.1 Determination of Deuteration Level:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to determine the positions and extent of deuterium incorporation. The disappearance of proton signals and the appearance of deuterium signals in the respective spectra provide a quantitative measure of deuteration.[10]

3.2.2 Melting Point Determination:

-

A calibrated melting point apparatus is used. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[8]

3.2.3 Solubility Assessment:

-

Known amounts of the powder are added to a fixed volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, often using spectroscopic or chromatographic techniques. For this compound, sonication may be required to achieve the stated solubility in water.[3]

Analytical Workflow for L-Threonine Quantification

This compound is frequently used as an internal standard for the accurate quantification of L-Threonine in biological samples.

Caption: Experimental workflow for the quantification of L-Threonine using this compound as an internal standard.

L-Threonine Signaling Pathways

L-Threonine is not only a building block for proteins but also acts as a signaling molecule, notably in regulating cell proliferation.

PI3K/Akt/mTOR Signaling Pathway in Embryonic Stem Cells

L-Threonine has been shown to stimulate the proliferation of mouse embryonic stem cells (mESCs) by activating the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is crucial for cell cycle progression from the G1 to the S phase.[15]

Caption: L-Threonine-induced signaling pathway promoting embryonic stem cell proliferation.[13][14]

Conclusion

This compound is a critical tool for researchers in various scientific disciplines. Its distinct physical properties, particularly its molecular weight, allow for its use as a reliable internal standard in quantitative analyses. Understanding its physical characteristics, the methods for its synthesis and characterization, and its biological roles is essential for its effective application in research and development. This guide provides foundational technical information to support the use of this compound in advanced scientific studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 99% L-Threonine Amino Acid Powder Threonine CAS 72-19-5 [sxzorui.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. megaman-bio.com [megaman-bio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. China Organic L-Threonine Powder Manufacturers Factory - Wholesale Service - NUTRAGREENLIFE [nutragreen-extracts.com]

- 8. 72-19-5 CAS MSDS (L-Threonine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. L-Threonine | 72-19-5 [chemicalbook.com]

- 13. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Deuterated Amino Acids In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated amino acids, stable isotope-labeled analogs of their naturally occurring counterparts, have emerged as indispensable tools in biomedical research and drug development. By strategically replacing hydrogen with deuterium (B1214612) atoms, researchers can subtly modify the physicochemical properties of these fundamental biological building blocks. This in-depth technical guide explores the in vivo metabolic fate of deuterated amino acids, providing a comprehensive resource on their applications, the underlying principles of their metabolic processing, and detailed experimental methodologies. We delve into the kinetic isotope effect and its profound implications for drug metabolism and pharmacokinetics. Furthermore, this guide presents quantitative data from key studies, detailed experimental protocols for in vivo tracing, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful technology.

Core Principles: The Kinetic Isotope Effect and Its Metabolic Consequences

The substitution of hydrogen with its heavier, stable isotope, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration has significant consequences for the kinetics of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] In the context of in vivo metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step in the breakdown of molecules.[2] By replacing hydrogen with deuterium at these metabolically susceptible sites, the rate of metabolism can be significantly reduced.[2] This "deuterium switch" can lead to a more favorable pharmacokinetic profile for drugs by slowing down their metabolic clearance.[3]

This principle is not only pivotal in drug development but also in tracing metabolic pathways. The distinct mass of deuterated molecules allows for their precise tracking and quantification using mass spectrometry, providing unparalleled insights into the dynamic processes of amino acid metabolism, protein synthesis, and metabolic flux in living organisms.[4][5]

Data Presentation: Quantitative Insights into Metabolic Fate

The strategic deuteration of amino acids and drug molecules containing amino acid scaffolds can lead to significant alterations in their metabolic profiles and pharmacokinetic properties. The following tables summarize key quantitative data from in vivo studies, highlighting the impact of deuterium substitution.

Table 1: In Vivo Conversion of Deuterated Phenylalanine to Tyrosine

This table presents data from a study that directly measured the in vivo conversion rate of L-[ring-2H5]phenylalanine to L-[2H4]tyrosine in healthy adult volunteers, providing a quantitative look at a key metabolic pathway.[6]

| Parameter | Value (μmol · kg⁻¹ · h⁻¹) |

| Phenylalanine Turnover Rate | 36.1 ± 5.1 |

| Tyrosine Turnover Rate | 39.8 ± 3.5 |

| Conversion Rate of Phenylalanine to Tyrosine | 5.83 ± 0.59 |

Data represents the mean ± SD for 6 healthy adult volunteers in a postabsorptive state.[6]

Table 2: Comparative Pharmacokinetics of a Deuterated vs. Non-Deuterated Drug

This table illustrates the impact of deuteration on the pharmacokinetic profile of the drug enzalutamide (B1683756), demonstrating the practical application of the kinetic isotope effect in drug development.[7]

| Pharmacokinetic Parameter | Enzalutamide (Non-Deuterated) | d₃-Enzalutamide (Deuterated) | Fold Change |

| Cₘₐₓ (ng/mL) | 1024 ± 215 | 1386 ± 264 | 1.35 |

| AUC₀₋t (ng·h/mL) | 12547 ± 2874 | 25341 ± 5487 | 2.02 |

| t₁/₂ (h) | 6.8 ± 1.2 | 8.2 ± 1.5 | 1.21 |

| CL/F (L/h/kg) | 0.82 ± 0.19 | 0.41 ± 0.09 | 0.50 |

Data obtained from oral administration to male Sprague Dawley rats.[7]

Experimental Protocols: Methodologies for In Vivo Analysis

The study of the in vivo metabolic fate of deuterated amino acids relies on robust experimental protocols. Below are detailed methodologies for key experiments in this field.

Protocol for In Vivo Tracing of a Deuterated Amino Acid (e.g., L-[ring-²H₅]phenylalanine)

This protocol outlines the steps for an in vivo study to quantify the conversion of a deuterated amino acid to its metabolite.[6]

Objective: To determine the in vivo conversion rate of L-[ring-²H₅]phenylalanine to L-[²H₄]tyrosine.

Materials:

-

L-[ring-²H₅]phenylalanine

-

L-[1-¹³C]tyrosine (for determining tyrosine turnover)

-

Sterile saline solution for infusion

-

Syringe pumps

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

Procedure:

-

Subject Preparation: Healthy adult volunteers are studied in a postabsorptive state (e.g., after an overnight fast).

-

Tracer Infusion:

-

A primed, continuous intravenous infusion of L-[ring-²H₅]phenylalanine is initiated. The priming dose helps to rapidly achieve isotopic steady state.

-

After a period to allow for equilibration (e.g., 9-10 hours), a primed, continuous intravenous infusion of a second tracer, such as L-[1-¹³C]tyrosine, is started to independently measure tyrosine kinetics.[6]

-

-

Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) during the tracer infusions.

-

Sample Processing:

-

Plasma is separated from whole blood by centrifugation.

-

Internal standards are added to the plasma samples for accurate quantification.

-

Plasma proteins are precipitated (e.g., with sulfosalicylic acid), and the supernatant containing free amino acids is collected.

-

-

Derivatization: The amino acids in the supernatant are chemically derivatized to make them volatile for GC-MS analysis. For example, they can be converted to their N-trifluoroacetyl-, methyl ester derivatives.

-

GC-MS Analysis: The derivatized samples are injected into the GC-MS. The different isotopic forms of phenylalanine and tyrosine are separated by gas chromatography and their isotopic enrichments are determined by mass spectrometry.

-

Data Analysis: The rates of appearance (flux) of phenylalanine and tyrosine, and the rate of conversion of phenylalanine to tyrosine, are calculated from the isotopic enrichments at steady state using appropriate metabolic models.

Protocol for Measuring Protein Synthesis using Deuterated Water (D₂O)

This protocol describes a common method for assessing in vivo protein synthesis rates by labeling non-essential amino acids with deuterium from D₂O.[8]

Objective: To measure the fractional synthesis rate (FSR) of proteins in a specific tissue (e.g., muscle).

Materials:

-

Deuterium oxide (D₂O, heavy water)

-

Drinking water for animals or sterile saline for injection

-

Tissue biopsy equipment

-

Homogenizer

-

Reagents for protein hydrolysis (e.g., 6M HCl)

-

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or GC-MS

-

Derivatization reagents for amino acids

Procedure:

-

D₂O Administration:

-

A priming dose of D₂O is administered to the subject (human or animal) to rapidly enrich the body water pool. This can be done via intraperitoneal injection in animals or orally in humans.[8]

-

The subject is then maintained on a specific enrichment of D₂O in their drinking water for the duration of the study.

-

-

Tissue Sampling: Tissue biopsies are collected at baseline and at one or more time points after D₂O administration.

-

Protein Isolation and Hydrolysis:

-

The tissue sample is homogenized, and the protein fraction is isolated (e.g., through precipitation).

-

The isolated protein is hydrolyzed into its constituent amino acids by heating in a strong acid (e.g., 6M HCl at 110°C for 24 hours).

-

-

Amino Acid Analysis:

-

The amino acid hydrolysate is purified and derivatized.

-

The isotopic enrichment of a non-essential amino acid, typically alanine (B10760859), is measured using GC-C-IRMS or GC-MS.

-

-

Precursor Enrichment: The deuterium enrichment of body water is measured from a plasma or saliva sample, which serves as the precursor pool enrichment.

-

FSR Calculation: The fractional synthesis rate of the protein is calculated based on the rate of incorporation of deuterium-labeled alanine into the protein over time, relative to the precursor enrichment.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the in vivo fate of deuterated amino acids.

Caption: Metabolic fate of deuterated phenylalanine in vivo.

Caption: Catabolic pathways of deuterated leucine.

Caption: Experimental workflow for D₂O labeling to measure protein synthesis.

Conclusion

The use of deuterated amino acids in in vivo research has revolutionized our ability to study metabolic processes with high precision and to develop safer, more effective therapeutics. The kinetic isotope effect provides a powerful mechanism to modulate drug metabolism, leading to improved pharmacokinetic profiles. As analytical technologies such as mass spectrometry continue to advance in sensitivity and resolution, the application of deuterated amino acids as metabolic tracers will undoubtedly uncover even more intricate details of biological systems. This technical guide provides a foundational understanding and practical methodologies for researchers, scientists, and drug development professionals to effectively harness the potential of deuterated amino acids in their work, ultimately contributing to advancements in human health.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Key Differences Between L-Threonine and L-Threonine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between L-Threonine and its deuterated isotopologue, L-Threonine-d2. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required to effectively utilize these compounds in their experimental designs. This document details their distinct physicochemical properties, explores their primary applications, and provides in-depth experimental protocols for their use in mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Distinctions: L-Threonine vs. This compound

L-Threonine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis, metabolism, and the proper functioning of the central nervous system, liver, and immune system.

This compound is a stable isotope-labeled version of L-Threonine where two hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution is most commonly at the 2 and 3 positions of the carbon backbone (L-threonine-2,3-d2). While chemically similar to its non-deuterated counterpart, this subtle alteration in mass imparts unique properties that make this compound an invaluable tool in various analytical and research applications. The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer for metabolic studies.[1][2]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative differences between L-Threonine and this compound, providing a clear and structured comparison of their fundamental properties.

| Property | L-Threonine | This compound (L-threonine-2,3-d2) |

| Molecular Formula | C₄H₉NO₃ | C₄H₇D₂NO₃ |

| Molecular Weight | 119.12 g/mol | 121.13 g/mol |

| Isotopic Purity | Not Applicable | Typically ≥98% deuterated forms (d₁-d₂) |

| Primary Applications | Nutritional supplement, component of cell culture media, biochemical research | Internal standard for mass spectrometry, metabolic tracer in research |

Experimental Protocols: Methodologies for Key Experiments

The utilization of this compound in research necessitates precise and validated experimental protocols. This section provides detailed methodologies for the two primary applications of this deuterated amino acid: as an internal standard in LC-MS/MS for quantitative analysis and as a tracer in metabolic flux analysis.

Quantitative Analysis of L-Threonine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of L-Threonine in a biological matrix such as plasma or cell culture lysate.

Objective: To accurately determine the concentration of L-Threonine in a biological sample.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

L-Threonine analytical standard

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade), ice-cold

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS/MS system with an appropriate column (e.g., HILIC or reversed-phase C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw biological samples on ice.

-

In a microcentrifuge tube, add 100 µL of the biological sample.

-

Add a known concentration of this compound internal standard to each sample. The final concentration should be similar to the expected concentration of the analyte.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar analytes, such as a HILIC column or a C18 column with an appropriate ion-pairing agent-free mobile phase.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar amino acids. The gradient should be optimized to ensure good separation of L-Threonine from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

L-Threonine: Precursor ion (m/z) 120.1 → Product ion (m/z) 74.1

-

This compound: Precursor ion (m/z) 122.1 → Product ion (m/z) 76.1

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the L-Threonine and this compound MRM transitions.

-

Calculate the ratio of the peak area of L-Threonine to the peak area of this compound.

-

Generate a calibration curve using known concentrations of L-Threonine standard solutions spiked with the same constant concentration of this compound.

-

Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Flux Analysis using this compound as a Tracer

This protocol provides a framework for tracing the metabolic fate of L-Threonine in a cell culture system.

Objective: To determine the incorporation of L-Threonine into metabolic pathways.

Materials:

-

Cell line of interest

-

Cell culture medium deficient in L-Threonine

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold

-

Liquid nitrogen

-

Cell scraper

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Aspirate the standard medium and wash the cells twice with pre-warmed PBS.

-

Replace the medium with L-Threonine-deficient medium supplemented with a known concentration of this compound.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding liquid nitrogen directly to the culture plate.

-

Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

-

Collect the cell lysate into a microcentrifuge tube.

-

Vortex and centrifuge to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using an LC-MS/MS method optimized for the detection of threonine and its downstream metabolites.

-

Monitor for the mass isotopologues of threonine and its potential metabolic products to track the incorporation of deuterium.

-

-

Data Analysis:

-

Determine the fractional labeling of threonine and its metabolites at each time point by measuring the relative abundance of the deuterated and non-deuterated forms.

-

Use metabolic flux analysis software to model the data and calculate the rates of metabolic pathways involving threonine.

-

Visualizing Key Concepts: Diagrams and Workflows

Visual representations are crucial for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate the catabolic pathway of L-Threonine and a typical experimental workflow for quantitative analysis.

Caption: Catabolic pathway of L-Threonine via threonine dehydrogenase.

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of L-Threonine in Human Plasma using L-Threonine-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and immune function. Accurate quantification of L-Threonine in biological matrices is vital for various research areas, including metabolic studies, nutritional analysis, and drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Threonine in human plasma. The use of a stable isotope-labeled internal standard, L-Threonine-d2, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principles of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to highly reliable and reproducible results.

Metabolic Significance of L-Threonine

L-Threonine is a key player in several metabolic pathways. It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine, and is involved in the production of mucin in the gut. Furthermore, L-Threonine can be catabolized through various pathways, including the threonine dehydrogenase pathway, leading to the formation of acetyl-CoA and glycine. Understanding these pathways is essential for interpreting changes in L-Threonine concentrations in various physiological and pathological states.

Caption: Simplified metabolic pathways of L-Threonine.

Experimental Protocols

Materials and Reagents

-

L-Threonine (≥98% purity)

-

This compound (≥98% purity)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of L-Threonine and this compound in ultrapure water at a concentration of 1 mg/mL.

-

Prepare working standard solutions of L-Threonine by serial dilution of the stock solution.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

-

-

Plasma Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 2% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Threonine | 120.1 | 74.1 | 15 |

| This compound | 122.1 | 76.1 | 15 |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity of L-Threonine Quantification

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 10 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 30 | < 10% | < 10% | 90 - 110% |

| MQC | 300 | < 8% | < 8% | 92 - 108% |

| HQC | 800 | < 5% | < 5% | 95 - 105% |

| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| L-Threonine | > 85% |

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the selective and accurate quantification of L-Threonine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable results by correcting for matrix effects and procedural losses. The described protocol is suitable for high-throughput analysis in clinical research and drug development settings.

References

Application Notes and Protocols for L-Threonine-d2 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. L-Threonine-d2, a deuterated stable isotope of the essential amino acid L-Threonine (B559522), serves as a valuable tool for these quantitative studies.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in quantitative proteomics experiments. The information is tailored for researchers in academia and industry engaged in cell signaling studies, drug target identification, and protein turnover analysis.

Principle of SILAC using this compound

The core principle of SILAC involves growing two or more populations of cells in chemically identical culture media, with the exception that one population is supplied with the natural "light" L-Threonine, while the other receives "heavy" this compound.[1][4] Over several cell divisions, the this compound is incorporated into all newly synthesized proteins in the "heavy" population.

Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides.[1][5] The mass spectrometer can distinguish between the "light" and "heavy" peptide pairs based on the mass difference imparted by the deuterium (B1214612) atoms. The ratio of the signal intensities of the heavy and light peptide pairs accurately reflects the relative abundance of the corresponding protein in the different cell populations.[2][6]

Applications of this compound in Quantitative Proteomics

This compound based SILAC is a versatile technique with a broad range of applications, including:

-